molecular formula C10H9NO2 B12516166 8-Methylquinoline-2,4(1H,3H)-dione

8-Methylquinoline-2,4(1H,3H)-dione

Cat. No.: B12516166
M. Wt: 175.18 g/mol
InChI Key: HOOCVQXYQVFRQA-UHFFFAOYSA-N
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Description

8-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 8th position and two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Quinoline-2,4-dione: Lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the keto groups at the 2nd and 4th positions.

    2,4-Dihydroxyquinoline: Features hydroxyl groups instead of keto groups.

Uniqueness: 8-Methylquinoline-2,4(1H,3H)-dione is unique due to the presence of both the methyl group at the 8th position and the keto groups at the 2nd and 4th positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HOOCVQXYQVFRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC(=O)N2

Origin of Product

United States

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